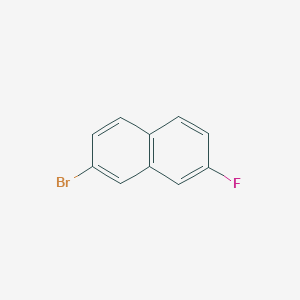

2-Bromo-7-fluoronaphthalene

Vue d'ensemble

Description

2-Bromo-7-fluoronaphthalene is a halogenated naphthalene derivative, characterized by the presence of both bromine and fluorine atoms on the naphthalene ring. This compound is known for its high reactivity and has been widely utilized in various fields of research, including medical, environmental, and industrial applications.

Mécanisme D'action

Target of Action

Brominated and fluorinated naphthalenes are often used in organic synthesis, particularly in cross-coupling reactions . Therefore, it can be inferred that the primary targets of 2-Bromo-7-fluoronaphthalene are likely to be organic compounds that can undergo such reactions.

Mode of Action

The mode of action of this compound involves its interaction with its targets through chemical reactions. In the context of organic synthesis, this compound can participate in cross-coupling reactions, where the bromine atom is replaced by another group . The exact changes resulting from this interaction would depend on the specific reaction conditions and the other reactants involved.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-fluoronaphthalene typically involves halogenation reactions. One common method is the bromination of 7-fluoronaphthalene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound often employs similar halogenation techniques but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to avoid over-bromination or unwanted side reactions .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-7-fluoronaphthalene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction typically involves the use of a palladium catalyst, a base (such as potassium carbonate), and a boronic acid or ester as the coupling partner.

Major Products:

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

2-Bromo-7-fluoronaphthalene serves as a crucial intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various substitution reactions, making it valuable in creating functionalized naphthalene derivatives. For instance, it can be utilized in nucleophilic aromatic substitution reactions to introduce different functional groups, thereby expanding the chemical library of naphthalene derivatives for further applications in materials science and medicinal chemistry .

Mechanochemical Activation

Recent studies have highlighted the potential of mechanochemical activation using this compound in solid-state reactions. This approach enhances reaction efficiency and selectivity, particularly in the formation of Grignard reagents. The compound's reactivity under mechanochemical conditions has been shown to facilitate the formation of organomagnesium compounds, which are essential for various coupling reactions in organic synthesis .

Pharmaceutical Applications

Antiviral Agent Development

Fluorinated nucleosides, including those derived from this compound, have demonstrated significant antiviral activity. The introduction of fluorine into nucleosides can enhance their stability and bioactivity. For example, modifications using this compound have led to the development of nucleoside analogs that exhibit potent activity against viruses such as hepatitis B and C . These fluorinated compounds are being explored for their potential as therapeutic agents due to their ability to inhibit viral replication effectively.

Material Science

Development of Functional Materials

The unique electronic properties imparted by the bromine and fluorine substituents on the naphthalene core make this compound suitable for applications in material science. It can be used to synthesize polymers with enhanced thermal and chemical stability, which are essential for high-performance materials. The compound's ability to act as a building block for conjugated systems also makes it valuable in the development of organic semiconductors and light-emitting diodes (LEDs) .

Case Studies

Comparaison Avec Des Composés Similaires

2-Bromo-6-fluoronaphthalene: Another halogenated naphthalene derivative with similar reactivity and applications.

2-Bromo-1-fluoronaphthalene: Used in similar research fields, particularly in organic synthesis and pharmaceutical research.

Uniqueness: 2-Bromo-7-fluoronaphthalene is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable intermediate in the synthesis of certain target molecules that require this specific substitution pattern.

Activité Biologique

2-Bromo-7-fluoronaphthalene is a halogenated naphthalene derivative that has garnered attention due to its potential biological activities. The introduction of bromine and fluorine atoms can significantly influence the compound's electronic properties, lipophilicity, and overall biological behavior. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves halogenation reactions of naphthalene derivatives. One common method includes the electrophilic bromination and fluorination of naphthalene under controlled conditions to yield the desired product. For example, the reaction can be facilitated using bromine in the presence of a Lewis acid catalyst, followed by fluorination using a suitable fluoride source such as cesium fluoride.

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit significant antiviral properties. In particular, studies focusing on nucleoside analogs have shown that halogen substitution can enhance antiviral activity against viruses such as Hepatitis C Virus (HCV). For instance, compounds with similar structural motifs have been evaluated for their ability to inhibit HCV replication in vitro, demonstrating varying levels of efficacy based on their halogenation patterns .

Cytotoxicity

The cytotoxic effects of this compound have been investigated in various cell lines. A study highlighted that certain fluoro-substituted compounds displayed cytotoxicity with IC50 values ranging from 10 μM to over 80 μM depending on the specific structure and substituents . This suggests that while some derivatives may possess therapeutic potential, careful evaluation of their toxicity profiles is essential.

Electron Donor Properties

In addition to its biological activity, this compound has been identified as a good electron donor in organic solar cells. This property is attributed to the electron-withdrawing nature of the bromine and fluorine substituents, which can enhance charge transfer processes within photovoltaic materials .

Case Study 1: Antiviral Efficacy

In a study examining the antiviral efficacy of various halogenated naphthalene derivatives, this compound was included among several candidates. The results indicated that while it exhibited moderate antiviral activity against HCV, it was outperformed by other more extensively halogenated analogs. The study utilized a subgenomic replicon system to assess viral RNA replication inhibition and determined an EC50 value indicative of its potency relative to other compounds tested .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using human lymphoblastoid cells (CEM) and African Green monkey Vero cells. The study aimed to evaluate the safety profile of this compound alongside its antiviral activity. Results showed that at concentrations below 10 μM, the compound exhibited minimal cytotoxic effects, suggesting a favorable therapeutic window for further development .

Summary Table of Biological Activities

| Activity | Observation | IC50/EC50 Value |

|---|---|---|

| Antiviral (HCV) | Moderate activity observed | EC50 ~ 3.9 μM |

| Cytotoxicity (CEM Cells) | Minimal toxicity at low concentrations | IC50 > 10 μM |

| Electron Donor | Good electron donor in organic solar cells | N/A |

Propriétés

IUPAC Name |

2-bromo-7-fluoronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKBGBDOICZSCQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631401 | |

| Record name | 2-Bromo-7-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627527-30-4 | |

| Record name | 2-Bromo-7-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.